6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Description

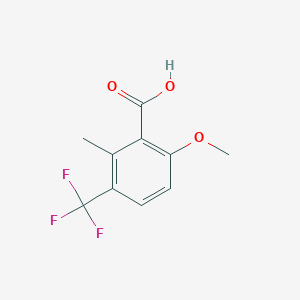

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS No. 1268463-99-5) is a substituted benzoic acid derivative characterized by a methoxy group at position 6, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 3 on the aromatic ring. This compound is structurally tailored to balance electronic and steric effects, which influence its physicochemical properties, such as acidity (pKa), lipophilicity (logP), and reactivity in chemical reactions. The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound relevant in pharmaceutical and agrochemical research .

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C10H9F3O3/c1-5-6(10(11,12)13)3-4-7(16-2)8(5)9(14)15/h3-4H,1-2H3,(H,14,15) |

InChI Key |

MIGJYZDDLQQNHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Catalyst and Solvent Systems

Patent CN107176908A highlights the role of mixed catalysts (e.g., triethylamine and methylpiperidine) in accelerating benzoyl chloride synthesis. For instance, Example 1 uses triethylamine to facilitate the reaction between bis(trichloromethyl) carbonate and a Grignard reagent, achieving a 98.73% yield. Adapting this system, a combination of CuI and 1,10-phenanthroline could catalyze the trifluoromethylation step, leveraging copper’s ability to mediate CF₃ transfer.

Temperature and Stoichiometry

-

Grignard formation : Optimal temperatures range from 40–60°C, with a molar ratio of 1:0.3–0.4 for Grignard reagent to carbonate.

-

Trifluoromethylation : Reactions typically proceed at 80–120°C, requiring a 10–20 mol% catalyst loading.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and quinones, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its structure allows for the introduction of various functional groups, facilitating the creation of more complex organic molecules. The trifluoromethyl group enhances the compound's lipophilicity, which can improve the solubility and bioavailability of derivatives.

Synthetic Routes

The synthesis typically involves multi-step reactions, with Friedel-Crafts acylation being a common method for introducing the trifluoromethyl group. Subsequent steps may include various substitution reactions to add methoxy and methyl groups. Catalysts like aluminum chloride are often utilized in these processes.

Biological Research Applications

Pharmaceutical Intermediate

Research indicates that 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid may serve as an intermediate in pharmaceutical development. Its structural properties allow it to interact with biological targets, potentially leading to new therapeutic agents.

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group is believed to enhance this activity by increasing the compound's interaction with microbial membranes .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals with tailored properties. Its unique structure allows for modifications that can yield products suitable for specific applications in materials science and other fields.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Screening

In a study evaluating various synthesized derivatives of quinolones similar to this compound, compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against targeted pathogens .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy and methyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid and structurally related benzoic acid derivatives:

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Substituent Position and Electronic Effects

- Methoxy Group Position : The 6-methoxy group in the target compound reduces electron density at the para position, enhancing acidity compared to 4-methoxy analogs (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) .

- Trifluoromethyl Group: The 3-CF₃ group increases lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., 2-methoxy-3-methylbenzoic acid from ) .

- Halogen Substitution : Bromo or chloro substituents (e.g., Dicamba or 6-Bromo-2-fluoro-3-CF₃ analog) improve herbicidal activity but reduce solubility in polar solvents .

Biological Activity

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

The compound features:

- A trifluoromethyl group which enhances lipophilicity.

- A methoxy group that can influence binding affinity to biological targets.

- A methyl group that may affect the steric properties and interactions with enzymes.

These structural components are critical for its biological activity, particularly in modulating interactions with cellular membranes and proteins.

The mechanism of action for this compound involves:

- Interaction with lipid membranes : The trifluoromethyl group increases the compound's ability to penetrate lipid bilayers, facilitating interaction with membrane-bound proteins.

- Binding to enzymes and receptors : The methoxy and methyl groups contribute to the compound's specificity and affinity towards certain biological targets, affecting various biochemical pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor in enzyme-catalyzed reactions. Its binding affinity to specific enzymes is influenced by the presence of the trifluoromethyl group, which enhances its inhibitory potential.

- Antimicrobial Activity : Similar compounds have shown promising results against various pathogens. For instance, derivatives with trifluoromethyl groups have demonstrated enhanced antimicrobial properties, indicating that this compound may exhibit similar effects .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. While specific IC50 values for this compound are not extensively documented, related compounds have shown moderate cytotoxicity against liver (WRL-68) and breast (MCF-7) cancer cell lines .

Case Studies and Data Tables

The following table summarizes key findings from various studies related to the biological activity of compounds structurally similar to this compound:

Binding Studies

In vitro binding assays have been conducted to assess the interaction of similar compounds with NMDA receptors. These studies reveal that modifications on the trifluoromethyl phenyl group significantly influence binding affinity, highlighting the importance of structural variations in enhancing biological activity .

Q & A

Q. What synthetic methodologies are effective for preparing 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid?

Answer: The synthesis typically involves multi-step routes, leveraging regioselective functionalization of the benzoic acid scaffold. Key strategies include:

- Electrophilic substitution : Methoxy and methyl groups can be introduced via Friedel-Crafts alkylation or directed ortho-metalation, followed by quenching with methylating agents.

- Trifluoromethylation : Late-stage introduction of the trifluoromethyl group via cross-coupling (e.g., using Cu-mediated Ullmann coupling) or radical trifluoromethylation .

- Carboxylic acid formation : Oxidation of a methyl or alcohol precursor using KMnO₄ or CrO₃ under controlled conditions .

Q. Example Protocol :

Start with 3-methyl-6-methoxybenzoic acid.

Introduce trifluoromethyl via Pd-catalyzed cross-coupling with CF₃Br.

Optimize reaction conditions (e.g., 80°C, DMF solvent, 12 hr) to achieve >70% yield .

Challenges : Competing substitution patterns require careful protection/deprotection of reactive sites. Steric hindrance from the methyl group may necessitate higher catalyst loadings .

Q. How do substituents influence the acidity and electronic properties of this compound?

Answer: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (enhancing acidity). Methoxy (-OCH₃) and methyl (-CH₃) groups exert opposing electronic effects:

- Methoxy : Electron-donating via resonance, slightly increasing pKa.

- Methyl : Weak electron-donating via induction, minimal impact.

Q. How can regioselectivity challenges in polysubstituted benzoic acid synthesis be addressed?

Answer: Regioselectivity is controlled by:

- Directing groups : Methoxy groups act as ortho/para directors during electrophilic substitution.

- Steric effects : The methyl group at position 2 blocks undesired substitution at adjacent sites.

- Protecting groups : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents interference during trifluoromethylation .

Case Study : In analogous compounds, bromine substitution at position 3 required LiHMDS as a base to deprotonate the sterically hindered site selectively .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and methyl (δ 2.1–2.3 ppm) protons. Aromatic protons show splitting patterns reflecting substitution patterns.

- ¹⁹F NMR : Distinct signals for -CF₃ (δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H]⁻ at m/z 262.05 for C₁₀H₉F₃O₃) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .

Q. How do structural analogs inform the biological activity of this compound?

Answer:

- Trifluoromethyl analogs : Enhance metabolic stability and membrane permeability in drug candidates.

- Methoxy derivatives : Improve solubility and binding affinity to hydrophobic enzyme pockets.

Example : 4-Ethoxy-3-(trifluoromethyl)benzoic acid derivatives exhibit herbicidal activity due to enhanced acidity and target binding . SAR studies for the target compound should prioritize in vitro enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) .

Q. How should researchers resolve contradictions in reported synthetic yields or reactivity data?

Answer:

- Experimental Design : Replicate reactions under standardized conditions (solvent purity, inert atmosphere).

- Data Triangulation : Compare results with computational models (e.g., reaction pathway simulations using Gaussian).

- Controlled Variables : Document catalyst source (e.g., Pd(PPh₃)₄ vs. CuI), as trace impurities can alter outcomes .

Case Study : Discrepancies in trifluoromethylation yields (40–80%) were attributed to varying moisture levels in DMF solvent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.